1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.
Thiazole ring synthesis: The thiazole ring can be formed using cyclization reactions involving sulfur-containing reagents.
Piperidine ring formation: The piperidine ring can be synthesized through hydrogenation or cyclization reactions.
Coupling reactions: The final compound is obtained by coupling the pyrimidine, thiazole, and piperidine intermediates under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Examples include 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide and N-(4-methylthiazol-2-yl)piperidine-3-carboxamide .
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, pyrimidine derivatives, and thiazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H21N5OS |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H21N5OS/c1-10-7-11(2)18-15(17-10)21-6-4-5-13(8-21)14(22)20-16-19-12(3)9-23-16/h7,9,13H,4-6,8H2,1-3H3,(H,19,20,22) |
InChI Key |
FGTVQKAFPOEMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)C)C |
Origin of Product |
United States |
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